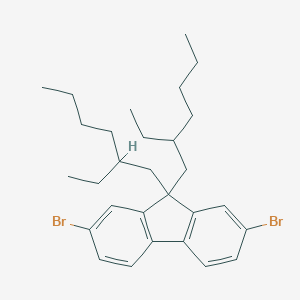

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

Description

Properties

IUPAC Name |

2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40Br2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUZOZAKDVRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

188201-16-3 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-bis(2-ethylhexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188201-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10401165 | |

| Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188200-93-3 | |

| Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

This technical guide provides a detailed overview of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene, a key building block in the field of organic electronics. While its primary applications lie in materials science, this document compiles its fundamental physicochemical properties for a comprehensive understanding.

Physicochemical Data

The quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 548.44 g/mol | |

| Empirical Formula | C₂₉H₄₀Br₂ | |

| CAS Number | 188200-93-3 | |

| Density | 1.230 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5720 | |

| Appearance | White to light yellow powder/crystal | |

| Purity | >98.0% (GC) | |

| Melting Point | 45.0 to 49.0 °C |

Applications in Materials Science

This compound is a crucial intermediate in the synthesis of polymeric light-emitting diodes (PLEDs).[1] Fluorene derivatives are widely utilized in organic electronics due to their favorable photoelectric properties, such as high fluorescence and conductivity.[2] The addition of bulky alkyl side chains, such as the 2-ethylhexyl groups at the C9 position, enhances the solubility of the resulting polymers in common organic solvents, which is essential for device fabrication via solution processing. The bromine atoms at the 2 and 7 positions provide reactive sites for subsequent cross-coupling reactions, such as Suzuki or Stille coupling, to build up the polymer backbone.

The resulting polyfluorene-based polymers are often blue-light emitting materials.[3] By copolymerizing fluorene units with other aromatic monomers, the electronic properties and the color of the emitted light can be finely tuned.[2][3]

Generalized Synthesis Workflow

Caption: Generalized synthetic pathway for this compound.

Note: This is a generalized representation. Actual laboratory procedures would require optimization of reagents, solvents, and reaction conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis of fluorene derivatives can be found in the chemical literature. A general procedure for the alkylation of a fluorene derivative would involve the following steps:

-

Deprotonation: The fluorene starting material is treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent system. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic-soluble fluorene.

-

Alkylation: The alkylating agent, in this case, 2-ethylhexyl bromide, is added to the reaction mixture. The reaction is typically stirred at an elevated temperature to ensure complete conversion.

-

Workup and Purification: After the reaction is complete, the organic phase is separated, washed, and dried. The crude product is then purified, usually by column chromatography or recrystallization, to yield the final product.

For analogous synthetic procedures, researchers are encouraged to consult peer-reviewed publications on the synthesis of substituted fluorenes for organic electronic applications.

Signaling Pathways and Drug Development

Based on the available literature, this compound is primarily utilized in materials science and has no documented role in biological signaling pathways or direct applications in drug development. While some fluorene derivatives have been investigated for their biological activities, including anti-tumor and anti-inflammatory properties, the specific compound detailed in this guide is not among them.[2] Therefore, a signaling pathway diagram is not applicable.

References

physical properties of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

An In-depth Technical Guide to the Physical Properties of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

This guide provides a comprehensive overview of the core , a key intermediate compound used in the synthesis of advanced organic materials for applications such as polymeric light-emitting diodes (OLEDs).[1][2] The information is intended for researchers, scientists, and professionals in the fields of material science and drug development.

Core Physical and Chemical Data

This compound is characterized by its fluorene core, substituted with two bromine atoms at the 2 and 7 positions and two 2-ethylhexyl chains at the 9 position. These bulky alkyl chains are introduced to enhance the material's solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 188200-93-3 | [1][3][4] |

| Molecular Formula | C₂₉H₄₀Br₂ | [1] |

| Molecular Weight | 548.44 g/mol | [1] |

| Appearance | White to Light yellow powder or crystal | [3] |

| Melting Point | 45.0 to 49.0 °C | [3] |

| Density | 1.230 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5720 | [1] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in THF, chloroform, toluene, and xylene. |

Experimental Protocols for Property Determination

The characterization of this compound involves standard analytical techniques to determine its physical properties. The following are detailed methodologies for the key experiments cited.

1. Melting Point Determination The melting point is determined using a digital melting point apparatus employing the capillary method.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

-

Procedure: The sample is heated at a rapid rate initially to approach the expected melting point, then the rate is slowed to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance like this with a reported range of 45.0 to 49.0 °C, this range indicates the transition from solid to liquid.[3]

2. Density Measurement The density of the material is typically determined using a pycnometer or an oscillating U-tube density meter at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: The material is brought to the specified temperature of 25 °C.[1]

-

Instrumentation: A calibrated pycnometer of a known volume or a digital density meter is used.

-

Procedure (Pycnometer):

-

The empty pycnometer is weighed.

-

It is filled with the sample material (if liquid at 25 °C) or a non-reactive solvent of known density in which a weighed amount of the solid sample is submerged.

-

The filled pycnometer is weighed again.

-

The density is calculated using the mass of the sample and the volume it occupies. The reported value is 1.230 g/mL at 25 °C.[1]

-

3. Refractive Index Measurement The refractive index is measured using a calibrated Abbé refractometer.

-

Sample Preparation: A few drops of the sample, melted if necessary, are placed on the prism of the refractometer.

-

Instrumentation: An Abbé refractometer equipped with a sodium lamp (D-line, 589 nm) and a temperature-controlled prism (set to 20 °C).

-

Procedure: Light from the sodium lamp is passed through the sample. The telescope and prism are adjusted until the boundary line between the light and dark fields is centered on the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale. The reported value is 1.5720 at 20 °C.[1]

4. Purity Analysis via Gas Chromatography (GC) Purity is a critical parameter, often determined by Gas Chromatography (GC) as specified by suppliers.[3]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., chloroform or toluene).

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate capillary column for separating aromatic compounds.

-

Procedure: A small volume of the prepared solution is injected into the GC. The instrument separates components based on their boiling points and interaction with the column's stationary phase. The resulting chromatogram shows peaks corresponding to different components. The purity is calculated based on the area of the main peak relative to the total area of all peaks. A purity level of >98.0% is commonly reported.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a synthesized or procured sample of this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Solubility Profile of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. The solubility of this compound is a critical parameter for its synthesis, purification, and processing in solution-based applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical and Chemical Properties

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of bulky, flexible bis(2-ethylhexyl) chains at the C9 position significantly enhances its solubility in common organic solvents compared to its unsubstituted counterpart.

| Property | Value |

| Molecular Formula | C29H40Br2 |

| Molecular Weight | 548.44 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 45.0 to 49.0 °C |

Qualitative Solubility Profile

Qualitative data, inferred from various sources including product data sheets and related literature, indicates that this compound and its derivatives exhibit good solubility in a range of common organic solvents. This is largely attributed to the non-polar nature of the fluorene core and the solubilizing effect of the long alkyl chains.

| Solvent Class | Solvent | Solubility Indication |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

The polymer derived from this monomer, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl], is also reported to be soluble in THF, chloroform, toluene, and xylene, which further supports the high solubility of the monomeric precursor in these solvents[1]. In contrast, it is expected to have poor solubility in polar protic solvents such as water and lower alcohols.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of 9,9-Dihexyl-2,7-dibromofluorene in twelve different solvents at temperatures ranging from 283.15 K to 323.15 K.

Table 1: Mole Fraction Solubility (x) of 9,9-Dihexyl-2,7-dibromofluorene in Various Solvents at Different Temperatures (K) [2]

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.00018 | 0.00023 | 0.00029 | 0.00036 | 0.00045 | 0.00056 | 0.00069 | 0.00085 | 0.00105 |

| Ethanol | 0.00035 | 0.00044 | 0.00055 | 0.00069 | 0.00086 | 0.00107 | 0.00133 | 0.00165 | 0.00204 |

| Isopropanol | 0.00048 | 0.00061 | 0.00077 | 0.00097 | 0.00122 | 0.00152 | 0.00189 | 0.00235 | 0.00292 |

| n-Butanol | 0.00092 | 0.00115 | 0.00144 | 0.00180 | 0.00224 | 0.00279 | 0.00346 | 0.00429 | 0.00531 |

| Acetone | 0.0128 | 0.0155 | 0.0187 | 0.0226 | 0.0272 | 0.0327 | 0.0392 | 0.0469 | 0.0560 |

| Butanone | 0.0233 | 0.0280 | 0.0335 | 0.0400 | 0.0477 | 0.0568 | 0.0676 | 0.0801 | 0.0948 |

| Cyclohexane | 0.0103 | 0.0128 | 0.0158 | 0.0195 | 0.0241 | 0.0297 | 0.0365 | 0.0448 | 0.0550 |

| Ethyl Acetate | 0.0210 | 0.0256 | 0.0312 | 0.0379 | 0.0459 | 0.0556 | 0.0673 | 0.0814 | 0.0983 |

| Toluene | 0.0863 | 0.1018 | 0.1194 | 0.1394 | 0.1623 | 0.1884 | 0.2181 | 0.2520 | 0.2907 |

| Tetrahydrofuran | 0.0899 | 0.1072 | 0.1271 | 0.1499 | 0.1762 | 0.2065 | 0.2415 | 0.2818 | 0.3282 |

| Acetonitrile | 0.00078 | 0.00096 | 0.00118 | 0.00145 | 0.00178 | 0.00218 | 0.00267 | 0.00327 | 0.00400 |

| N,N-Dimethylformamide | 0.0048 | 0.0059 | 0.0072 | 0.0088 | 0.0107 | 0.0130 | 0.0158 | 0.0191 | 0.0231 |

Experimental Protocols for Solubility Determination

A general and reliable method for determining the solubility of a solid organic compound in a given solvent involves the gravimetric analysis of a saturated solution. This method is widely applicable and can provide accurate quantitative data.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Toluene, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (PTFE, 0.22 µm)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed in the constant temperature bath for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, accurately weigh the evaporating dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or as a mole fraction.

-

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and a typical workflow for the synthesis of a related fluorene derivative where solubility is a critical factor.

Caption: A typical experimental workflow for the gravimetric determination of solubility.

Caption: Role of solubility in the synthesis and purification of fluorene derivatives.

References

An In-depth Technical Guide to the Synthesis of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the monomer 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene, a key building block in the development of advanced organic electronic materials and potentially in drug development applications. This document outlines the synthetic pathway, detailed experimental protocols, and characterization data.

Introduction

This compound is a fluorene derivative characterized by bromine atoms at the 2 and 7 positions and two 2-ethylhexyl chains at the 9 position. The bulky alkyl chains enhance the solubility of the molecule in common organic solvents, a crucial property for solution-processable fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of a wide range of conjugated polymers and small molecules with tailored optoelectronic properties.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from fluorene. The first step involves the bromination of the fluorene core at the 2 and 7 positions to yield 2,7-dibromofluorene. The subsequent step is the alkylation of the 9-position of 2,7-dibromofluorene with two 2-ethylhexyl chains.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2,7-Dibromofluorene

This protocol is adapted from a procedure utilizing copper(II) bromide on alumina as the brominating agent.[1][2]

Materials:

-

Fluorene

-

Copper(II) bromide (CuBr₂)

-

Alumina (neutral, ~150 mesh)

-

Carbon tetrachloride (CCl₄)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of CuBr₂ on Alumina: A solution of copper(II) bromide (10 g, 44.8 mmol) in 100 mL of distilled water is prepared. To this solution, 20 g of neutral alumina is added. The water is then removed under reduced pressure to yield a brown powder, which is subsequently dried at 90 °C under vacuum for 4 hours.[2]

-

Bromination Reaction: In a round-bottom flask, fluorene (1.5 g, 9.0 mmol) is dissolved in 80 mL of carbon tetrachloride. To this solution, 30 g of the prepared CuBr₂ on alumina is added.[1][2]

-

The reaction mixture is stirred and refluxed for 5 hours.[1][2]

-

Work-up: After cooling to room temperature, the solid material is filtered off and washed with 50 mL of CCl₄. The combined organic filtrate is then dried over anhydrous magnesium sulfate.[1][2]

-

Purification: The solvent is removed by rotary evaporation to yield the crude product as a yellow solid. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane (5:95 v/v) to afford pure 2,7-dibromofluorene as pale yellow crystals.[1]

Quantitative Data for Step 1:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Yield (%) |

| Fluorene | C₁₃H₁₀ | 166.22 | 1.5 g | 9.0 | - |

| 2,7-Dibromofluorene | C₁₃H₈Br₂ | 324.01 | 2.87 g (crude) | 8.86 | 98 |

Step 2: Synthesis of this compound

This protocol describes the alkylation of 2,7-dibromofluorene using a phase-transfer catalyst.

Materials:

-

2,7-Dibromofluorene

-

2-Ethylhexyl bromide

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or Dimethyl sulfoxide (DMSO)

-

Water

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A mixture of 2,7-dibromofluorene, a suitable solvent (e.g., toluene or DMSO), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

An aqueous solution of a strong base, such as potassium hydroxide, is added to the mixture.

-

Alkylation: 2-Ethylhexyl bromide is added to the reaction mixture, which is then heated and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with water and brine, and then dried over a drying agent like anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane to yield the final product as a viscous oil or a low-melting solid.

Experimental Workflow:

Caption: Detailed workflow for the synthesis of the target monomer.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table of Physicochemical and Spectroscopic Data:

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₀Br₂ | |

| Molecular Weight | 548.44 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 45.0 to 49.0 °C | |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 7.61 (s, 2H), 7.43-7.55 (m, 4H), 1.88-1.93 (m, 4H), 1.09-1.25 (m, 16H), 0.82-0.88 (m, 6H), 0.57 (m, 4H) | [1] |

| ¹³C NMR (300 MHz, CDCl₃) | δ (ppm) 148.82, 140.31, 131.07, 129.13, 121.45, 121.23, 56.71, 40.23, 30.22, 29.94, 29.76, 29.22, 23.26, 22.83, 14.12 | [1] |

| Refractive Index (n20/D) | 1.5720 (lit.) | |

| Density | 1.230 g/mL at 25 °C (lit.) |

Conclusion

This technical guide provides a detailed procedure for the synthesis of this compound. The two-step synthesis is robust and provides the target monomer in good yield. The detailed experimental protocols and characterization data presented herein should serve as a valuable resource for researchers in the fields of organic electronics, polymer chemistry, and drug development. The successful synthesis and purification of this monomer are critical for the advancement of fluorene-based materials.

References

An In-depth Technical Guide to 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

This technical guide provides a comprehensive overview of the chemical compound 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene, tailored for researchers, scientists, and professionals in drug development and materials science. It covers the molecule's core chemical structure, physical and chemical properties, typical synthesis and characterization protocols, and its primary applications.

Core Chemical Identity and Properties

This compound is a substituted fluorene derivative. The fluorene core is a polycyclic aromatic hydrocarbon, and the substituents at the C2, C7, and C9 positions impart specific solubility and electronic properties, making it a valuable building block in the synthesis of organic electronic materials. Specifically, the long, branched alkyl chains at the C9 position enhance its solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 188200-93-3 |

| Molecular Formula | C29H40Br2 |

| Molecular Weight | 548.44 g/mol |

| IUPAC Name | This compound |

| Synonyms | 9,9-Di-(2′-ethylhexyl)-2,7-dibromofluorene, 2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene, 2,7-Dibromo-9,9-di-2-ethylhexylfluorene, 9,9-Bis(2-ethylhexyl)-2,7-dibromofluorene |

| InChI | 1S/C29H40Br2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 |

| SMILES | CCCCC(CC)CC1(CC(CC)CCCC)c2cc(Br)ccc2-c3ccc(Br)cc13 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow powder or crystals[1] |

| Assay | ≥98% |

| Density | 1.230 g/mL at 25 °C |

| Refractive Index | n20/D 1.5720 |

| Melting Point | 45.0 - 49.0 °C[1] |

| Solubility | Soluble in THF, chloroform, toluene, and xylene.[2] |

Chemical Structure

The chemical structure of this compound is characterized by a central fluorene ring system with bromine atoms at the 2 and 7 positions and two 2-ethylhexyl groups attached at the 9 position.

References

Unlocking the Glow: A Technical Guide to the Photoluminescence of Fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Fluorene and its derivatives have emerged as a significant class of organic molecules, captivating researchers with their robust thermal and chemical stability, and most notably, their exceptional photoluminescent properties. These characteristics have positioned them as key components in a wide array of applications, from organic light-emitting diodes (OLEDs) and solar cells to highly sensitive fluorescent probes in biological imaging and drug development. This in-depth technical guide provides a comprehensive overview of the core photoluminescence properties of fluorene derivatives, detailing experimental protocols for their characterization and presenting key quantitative data to aid in comparative analysis and material design.

Core Photophysical Properties: A Quantitative Overview

The photoluminescence of fluorene derivatives is intrinsically linked to their molecular structure. Substitutions at the C-2, C-7, and C-9 positions of the fluorene core profoundly influence the electronic and, consequently, the optical properties of these molecules. The strategic placement of electron-donating or electron-withdrawing groups allows for the fine-tuning of absorption and emission wavelengths, as well as the quantum efficiency of the fluorescence process.

The following tables summarize key photophysical data for a range of fluorene derivatives, offering a comparative landscape for researchers.

Table 1: Photophysical Properties of 2,7-Disubstituted Fluorene Derivatives

| Compound/Trimer Name | Solvent/Medium | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| OXD | Solution | 379-417 | 455-565 | 0.65-0.74[1] |

| TPA | Solution | 379-417 | 455-565 | 0.65-0.74[1] |

| PYR | Solution | 379-417 | 455-565 | 0.65-0.74[1] |

| SFX-2BI | Dichloromethane | - | deep-blue | -[2] |

| SFX-2IM | Dichloromethane | - | deep-blue | -[2] |

Table 2: Photophysical Properties of 9,9-Disubstituted and Other Fluorene Derivatives

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| 7-H | Toluene | ~340 | 408 | -[3] |

| 7-t-Bu | Toluene | 345 | 424 | -[3] |

| 7-Cz-1 | Toluene | ~340 | 436 | -[3] |

| 7-Cz-2 | Toluene | 354 | 444 | -[3] |

| 7-Ph-1 | Toluene | ~340 | 425 | -[3] |

| 7-Ph-2 | Toluene | 366 | - | -[3] |

| Fluorene | Cyclohexane | 261 | 302 | 0.80[4] |

Table 3: Photophysical Properties of Fluorene-Based Oligomers and Polymers

| Compound | Solvent/Medium | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| Oligomer O1 | Toluene Solution | - | 525 | 0.94[5][6] |

| Oligomer O1 | Film | - | - | 0.62[5] |

| Oligomer O2 | Toluene Solution | - | - | 0.87[5][6] |

| Oligomer O2 | Film | - | - | ~0.86[5] |

| Oligomer O3 | Toluene Solution | - | 534 | 0.87[5][6] |

| Oligomer O3 | Film | - | - | ~0.86[5] |

| Polymer P3 | - | - | - | 0.7650[7] |

| Polymer P2 | - | - | - | 0.0058[7] |

| Polymer P8 | - | - | - | 0.0025[7] |

Visualizing the Photoluminescence Process

To understand the fundamental processes governing fluorescence, the Jablonski diagram provides a clear illustration of the electronic transitions that occur within a molecule upon absorption of light.

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Protocols for Photoluminescence Characterization

Accurate and reproducible characterization of the photoluminescent properties of fluorene derivatives is paramount. The following sections provide detailed methodologies for key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic structure.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the fluorene derivative in a spectroscopic-grade solvent (e.g., cyclohexane, toluene, or dichloromethane) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

-

Use quartz cuvettes with a 1 cm path length for all measurements.

-

Prepare a blank sample containing only the solvent.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the blank cuvette filled with the solvent.

-

Measure the absorbance spectra of the sample solutions from a suitable starting wavelength to an ending wavelength (e.g., 200-800 nm).

-

Ensure that the maximum absorbance of the solutions is within the linear range of the instrument, typically below 1.0.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at λ_abs, where A is the absorbance, c is the concentration, and l is the path length.

-

Steady-State Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.

Protocol:

-

Sample Preparation:

-

Prepare sample solutions as described for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube). The detector is typically positioned at a 90° angle to the excitation beam to minimize scattered light detection.[8]

-

Record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission). The excitation spectrum should resemble the absorption spectrum.

-

Record an emission spectrum by exciting the sample at its absorption maximum (λ_abs) and scanning the emission monochromator over a range of wavelengths.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

The difference between the absorption and emission maxima (λ_em - λ_abs) is the Stokes shift.

-

Fluorescence Quantum Yield (Φ_f) Measurement

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Absolute Method using an Integrating Sphere:

-

Instrumentation:

-

A spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all emitted and scattered light from the sample.

-

-

Measurement Procedure:

-

Blank Measurement: Place a cuvette containing the pure solvent inside the integrating sphere and measure the spectrum of the excitation light.

-

Sample Measurement: Replace the blank with the sample cuvette and measure the spectrum. This will include the scattered excitation light and the emitted fluorescence.

-

-

Calculation:

-

The quantum yield is calculated by comparing the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (the difference between the blank and sample measurements in the excitation region).

-

Relative Method using a Standard:

-

Standard Selection:

-

Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample. Common standards include quinine sulfate and 9,10-diphenylanthracene.

-

-

Measurement Procedure:

-

Prepare solutions of the standard and the sample with closely matched absorbances at the same excitation wavelength.

-

Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

-

Calculation:

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) where:

-

Φ_st is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 'x' and 'st' refer to the sample and standard, respectively.

-

-

Fluorescence Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes in the picosecond to microsecond range.

Protocol:

-

Instrumentation:

-

A pulsed light source (e.g., picosecond laser diode or LED).

-

A sensitive, high-speed single-photon detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube).

-

Timing electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter) to measure the time difference between the excitation pulse and the arrival of the first fluorescence photon.

-

-

Measurement Procedure:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time delay between each excitation pulse and the detection of a single emitted photon is measured and recorded.

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is fitted to an exponential decay model (often requiring deconvolution with the IRF) to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the fluorescence lifetime.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the comprehensive photoluminescence characterization of a fluorene derivative.

Caption: General workflow for photoluminescence characterization.

This guide provides a foundational understanding of the photoluminescence properties of fluorene derivatives and the experimental methodologies used for their characterization. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development, facilitating the design and application of novel fluorene-based materials with tailored photophysical properties.

References

- 1. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 2. horiba.com [horiba.com]

- 3. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 4. Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 8. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

A Technical Guide to 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene, a key building block in the development of advanced organic electronic materials. This document details commercial suppliers, material specifications, and established experimental protocols for its application in the synthesis of high-performance polymers for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Commercial Suppliers and Specifications

This compound is readily available from a number of reputable chemical suppliers. The quality and purity of the material are critical for achieving desired performance in downstream applications, particularly in the fabrication of electronic devices. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity | Analysis Method | Appearance | CAS Number | Molecular Weight |

| TCI Chemicals | D5215 | >98.0% | GC | White to light yellow powder or crystal | 188200-93-3 | 548.44 |

| CookeChem | --- | >95% | --- | --- | 188200-93-3 | 548.44 |

| Sigma-Aldrich | 560081 | 98% | --- | --- | 188200-93-3 | 548.44 |

| BLDpharm | BD245816 | --- | HPLC, LC-MS, NMR, UPLC | --- | 188200-93-3 | 548.44 |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H40Br2 | --INVALID-LINK-- |

| Density | 1.230 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.5720 | --INVALID-LINK-- |

| Melting Point | 45.0 to 49.0 °C | --INVALID-LINK-- |

| Storage | Room temperature, sealed in dry conditions | --INVALID-LINK-- |

Core Application: Synthesis of Conjugated Polymers

This compound is a key monomer used in palladium-catalyzed cross-coupling reactions to synthesize polyfluorene (PFO) derivatives. These polymers are valued for their high photoluminescence quantum yields, excellent thermal stability, and good solubility in common organic solvents, making them ideal for use in solution-processed OLEDs. The bulky bis(2-ethylhexyl) groups at the C9 position are crucial for ensuring the solubility of both the monomer and the resulting polymer.

Suzuki-Miyaura Cross-Coupling for Polyfluorene Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of polyfluorenes. This reaction involves the palladium-catalyzed coupling of the dibromo-fluorene monomer with a fluorene-diboronic acid or ester derivative.

Experimental Protocol: Synthesis of Poly[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO)

Materials:

-

This compound

-

9,9-bis(2-ethylhexyl)fluorene-2,7-bis(pinacol boronate)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

Anhydrous toluene

-

Aliquat 336 (phase-transfer catalyst)

-

Methanol

-

Acetone

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve equimolar amounts of this compound and 9,9-bis(2-ethylhexyl)fluorene-2,7-bis(pinacol boronate) in anhydrous toluene.

-

Add a few drops of Aliquat 336 as a phase-transfer catalyst.

-

Degas the solution by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-2 mol%).

-

Add the 2M aqueous solution of potassium carbonate to the reaction mixture.

-

Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-48 hours.

-

Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in polymer molecular weight.

-

After completion, cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a stirred solution of methanol/water (1:1 v/v).

-

Filter the precipitated polymer and wash thoroughly with methanol and acetone to remove residual catalyst and unreacted monomers.

-

For further purification, a Soxhlet extraction with acetone can be performed for 24 hours.

-

Dry the final polymer product under vacuum at 60 °C.

Reaction Pathway: Suzuki-Miyaura Polymerization

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Polymerization of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorenes are a significant class of conjugated polymers widely utilized in organic electronics due to their excellent charge transport properties, high thermal stability, and strong blue light emission.[1] The Suzuki coupling polymerization is a versatile and efficient method for synthesizing polyfluorenes, allowing for the creation of well-defined polymer structures. This document provides detailed application notes and a comprehensive protocol for the synthesis of poly[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl] via the Suzuki coupling polymerization of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene with its corresponding bis(boronic ester). The 2-ethylhexyl side chains are incorporated to enhance the solubility of the polymer in common organic solvents, facilitating its processing for various applications.[2]

Applications

Poly[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl] and its derivatives are promising materials for a range of applications in organic electronics, including:

-

Organic Light-Emitting Diodes (OLEDs): Due to their high photoluminescence quantum efficiency and blue emission, these polymers are frequently used as the emissive layer or as a host material in OLEDs.[1][3]

-

Organic Field-Effect Transistors (OFETs): The excellent charge carrier mobility of polyfluorenes makes them suitable for use as the active semiconductor layer in OFETs.[1]

-

Organic Solar Cells (OSCs): Polyfluorenes can function as either the electron donor or acceptor material in the active layer of organic solar cells.[1]

-

Sensors: The fluorescence of polyfluorenes can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical and biological sensing applications.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki coupling polymerization of fluorene-based monomers to yield polyfluorenes. The data provided is representative of what can be expected for the polymerization of this compound under optimized conditions.

| Parameter | Typical Value |

| Monomer | This compound |

| Comonomer | 9,9-bis(2-ethylhexyl)-2,7-bis(pinacolato)diboryl-9H-fluorene |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Catalyst Loading | 1-2 mol% |

| Base | Aqueous Potassium Carbonate (2 M) |

| Solvent System | Toluene / Water (biphasic) |

| Phase Transfer Catalyst | Aliquat 336 |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 24-48 hours |

| Number-Average Molecular Weight (Mₙ) | 15,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Yield | > 90% |

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling polymerization of this compound.

Materials:

-

This compound (Monomer A)

-

9,9-bis(2-ethylhexyl)-2,7-bis(pinacolato)diboryl-9H-fluorene (Monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Potassium Carbonate (K₂CO₃)

-

Aliquat 336 (Phase Transfer Catalyst)

-

Toluene (Anhydrous)

-

Deionized Water

-

Methanol

-

Hydrochloric Acid (HCl), dilute solution

-

Acetone

-

Tetrahydrofuran (THF), for GPC analysis

-

Chloroform, for solubility tests[4]

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen) with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Soxhlet extractor

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Monomer Preparation: Ensure both Monomer A and Monomer B are pure and dry before use.

-

Reaction Setup: In a Schlenk flask, add equimolar amounts of this compound and 9,9-bis(2-ethylhexyl)-2,7-bis(pinacolato)diboryl-9H-fluorene.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove any oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene to dissolve the monomers. Subsequently, add the phase transfer catalyst, Aliquat 336 (approximately 2-3 drops per 100 mL of toluene). Finally, add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol% relative to the monomers).

-

Base Addition: Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with an inert gas for 30 minutes. Add the degassed potassium carbonate solution to the reaction mixture.

-

Polymerization: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The reaction is typically allowed to proceed for 24 to 48 hours under an inert atmosphere. Monitor the progress of the polymerization by taking small aliquots and analyzing them by a suitable technique like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-

Work-up: After the polymerization is complete, cool the reaction mixture to room temperature.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water and a dilute solution of hydrochloric acid to remove the base and any inorganic byproducts. Finally, wash with deionized water until the aqueous layer is neutral.

-

Precipitation: Concentrate the organic layer using a rotary evaporator. Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. To remove oligomers and catalyst residues, further purify the polymer by Soxhlet extraction with acetone for 24 hours.[5]

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) for at least 24 hours.

-

Characterization: The final polymer can be characterized by various techniques such as ¹H NMR and ¹³C NMR for structural confirmation, GPC for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI), and UV-Vis and photoluminescence spectroscopy to investigate its optical properties. The polymer should be soluble in common organic solvents like THF, chloroform, and toluene.[4]

Mandatory Visualization

Experimental Workflow Diagram

References

- 1. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Poly 9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl light-emitting lem 409 nm (in chloroform) 188201-16-3 [sigmaaldrich.com]

- 5. 20.210.105.67 [20.210.105.67]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Polyfluorenes

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview and detailed protocols for the synthesis of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methodologies discussed focus on palladium-catalyzed cross-coupling reactions, which are the most robust and versatile routes to well-defined polyfluorenes.

Introduction to Polyfluorene Synthesis

Polyfluorenes are typically synthesized via polycondensation reactions that form carbon-carbon bonds between fluorene monomer units. Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira polymerizations are the most prevalent methods. These techniques offer good control over the polymer's molecular weight, polydispersity, and structure, which are crucial for tuning its optoelectronic properties.[1][2] Another powerful method, particularly for achieving chain-growth polymerization and controlled molecular weights, is the Grignard Metathesis (GRIM) polymerization.[3][4]

The general structure of a polyfluorene involves a backbone of fluorene units, typically substituted at the C9 position with alkyl chains to ensure solubility and processability.[1][5] The choice of synthetic methodology can significantly impact the polymer's properties and performance in devices.

Key Synthetic Methodologies

Suzuki Polycondensation

The Suzuki coupling reaction is a versatile and widely used method for synthesizing polyfluorenes. It involves the palladium-catalyzed reaction between a fluorene monomer bearing two boronic acid or boronic ester groups and another fluorene monomer with two halide (typically bromide or iodide) leaving groups.[1][2]

General Reaction Scheme:

-

Monomer A: 2,7-Dihalofluorene derivative

-

Monomer B: 2,7-Fluorenebis(boronic acid) or 2,7-Fluorenebis(boronic acid ester)

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with phosphine ligands (e.g., PPh₃, P(o-tolyl)₃).

-

Base: An inorganic base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃ is required to activate the boronic acid/ester.

-

Solvent: Typically a two-phase system of an organic solvent (e.g., toluene, THF) and an aqueous solution of the base. A phase-transfer catalyst (e.g., Aliquat 336) can be added to improve reaction rates.[1]

Stille Polycondensation

The Stille coupling involves the reaction between an organotin (stannane) compound and an organic halide, catalyzed by palladium. For polyfluorene synthesis, this translates to the polymerization of a distannylated fluorene monomer with a dihalofluorene monomer.

General Reaction Scheme:

-

Monomer A: 2,7-Dihalofluorene derivative

-

Monomer B: 2,7-Bis(trialkylstannyl)fluorene derivative (e.g., with trimethylstannyl or tributylstannyl groups).

-

Catalyst: A palladium(0) complex such as Pd(PPh₃)₄ or Pd₂dba₃.

-

Solvent: Anhydrous, non-polar solvents like toluene, THF, or DMF are commonly used.

A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final polymer.[6][7]

Sonogashira Polycondensation

The Sonogashira coupling is used to synthesize poly(fluorenylene ethynylene)s, where fluorene units are linked by acetylene bridges. This is achieved by the palladium-catalyzed coupling of a dihalofluorene with a diethynylfluorene. This reaction also typically requires a copper(I) co-catalyst.

General Reaction Scheme:

-

Monomer A: 2,7-Dihalofluorene derivative

-

Monomer B: 2,7-Diethynylfluorene derivative

-

Catalyst: A palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).

-

Base: An amine base such as triethylamine or diisopropylamine, which also often serves as the solvent.

-

Solvent: THF or DMF can also be used.

The introduction of the acetylene linker alters the electronic and optical properties of the resulting polymer compared to fully aromatic polyfluorenes.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a chain-growth polymerization method that can produce polyfluorenes with low polydispersity and controlled molecular weights.[3][4] This method involves the formation of a fluorenyl Grignard reagent, which is then polymerized using a nickel or palladium catalyst.

General Reaction Scheme:

-

Monomer: A 2,7-dihalofluorene is treated with a Grignard reagent (e.g., i-PrMgCl·LiCl) to form the corresponding mono-Grignard species in situ.

-

Catalyst: A nickel catalyst such as Ni(dppp)Cl₂ is commonly used.[3][8]

-

Solvent: Anhydrous THF is the typical solvent.

The GRIM method offers advantages in terms of reaction speed and the ability to synthesize block copolymers.[3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for poly(9,9-dioctylfluorene) (PFO) synthesized by different palladium-catalyzed methods. Note that these values can vary significantly based on the specific reaction conditions, monomer purity, and catalyst system used.

| Synthetic Method | Catalyst System | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Yield (%) | Reference |

| Suzuki Polycondensation (Solution) | Pd(OAc)₂ / K₂CO₃ | 9.3 | 1.9 | 53 | [9] |

| Suzuki Polycondensation (Mechanochemical) | Pd(OAc)₂ / K₂CO₃ | 8.3 | 2.1 | - | [9] |

| Suzuki Catalyst-Transfer Polycondensation | Pd₂(dba)₃·CHCl₃ / t-Bu₃P | - | <1.5 | - | [10] |

| GRIM Polymerization | Ni(dppp)Cl₂ | ~10 | <1.2 | - | [3] |

| Yamamoto Coupling | Ni(0) catalyst / Zn | - | - | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of Poly(9,9-dioctylfluorene) via Suzuki Polycondensation

This protocol is adapted from a typical solution-phase Suzuki polymerization.[9]

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

-

2,7-dibromo-9,9-dioctylfluorene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aliquat 336 (phase-transfer catalyst)

-

Anhydrous Toluene

-

2 M aqueous Sodium Carbonate (Na₂CO₃) solution

-

Methanol

-

Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

Procedure:

-

In a Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 0.548 g, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (e.g., 0.602 g, 1.0 mmol), and Pd(PPh₃)₄ (e.g., 11.6 mg, 0.01 mmol, 1 mol%).

-

Add Aliquat 336 (e.g., 81 mg, 0.2 mmol) and anhydrous toluene (e.g., 20 mL).

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Add degassed 2 M aqueous Na₂CO₃ solution (e.g., 10 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

-

Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and separate the organic layer.

-

Wash the organic layer with 2 M HCl, followed by deionized water until the aqueous layer is neutral.

-

Precipitate the polymer by slowly adding the organic solution to a large volume of stirring methanol (e.g., 400 mL).

-

Collect the fibrous polymer precipitate by filtration.

-

Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.

-

Filter and dry the final polymer under vacuum at 40 °C overnight.

Characterization:

-

The molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) using polystyrene standards.[9]

-

The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[9][11]

-

Optical properties can be characterized by UV-Vis and photoluminescence spectroscopy.[5]

Protocol 2: Synthesis of Poly(9,9-dioctylfluorene) via GRIM Polymerization

This protocol is a generalized procedure based on the Grignard metathesis method.[3]

Materials:

-

2,7-dibromo-9,9-dioctylfluorene

-

i-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dry all glassware thoroughly and perform the reaction under an inert atmosphere (argon or nitrogen).

-

In a Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene (e.g., 1.0 mmol) in anhydrous THF (e.g., 10 mL).

-

Cool the solution to 0 °C.

-

Slowly add one equivalent of i-PrMgCl·LiCl solution (e.g., 1.0 mmol) to form the Grignard reagent in situ. Stir for 1 hour at 0 °C.

-

In a separate flask, prepare a solution of Ni(dppp)Cl₂ (e.g., 0.02 mmol, 2 mol%) in anhydrous THF.

-

Add the catalyst solution to the monomer solution to initiate polymerization. The reaction is often rapid.

-

Allow the reaction to stir at room temperature for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

-

Quench the polymerization by adding a few milliliters of 2 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitate and wash with methanol.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

-

The final polymer is extracted with chloroform or THF, and the solvent is removed under reduced pressure.

-

Dry the polymer under vacuum.

Visualizations

Catalytic Cycle of Suzuki Polycondensation

Caption: Catalytic cycle for Suzuki polycondensation of polyfluorenes.

Experimental Workflow for Polyfluorene Synthesis

Caption: General experimental workflow for polyfluorene synthesis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. iitk.ac.in [iitk.ac.in]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene in High-Performance Organic Solar Cells

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene is a key building block in the synthesis of advanced conjugated polymers for organic solar cells (OSCs). Its unique structural features, including the dibromo functionalities for facile polymerization and the bulky, solubilizing bis(2-ethylhexyl) side chains, enable the creation of highly efficient light-absorbing materials for next-generation photovoltaic devices.

Organic solar cells have garnered significant research interest due to their potential for low-cost, flexible, and large-area fabrication. At the heart of these devices is the active layer, a blend of electron-donating and electron-accepting organic semiconductor materials. The properties of the donor polymer are critical in determining the overall power conversion efficiency (PCE) of the solar cell. This compound has emerged as a crucial monomer for the synthesis of these donor polymers, offering a combination of excellent photophysical properties, processability, and thermal stability.

The fluorene core provides a rigid and planar backbone structure, which facilitates efficient charge transport. The dibromo groups at the 2 and 7 positions are strategically placed to allow for the formation of conjugated polymers through various cross-coupling reactions, most notably the Suzuki coupling reaction. This synthetic versatility allows for the incorporation of a wide range of electron-accepting co-monomers, enabling the tuning of the polymer's electronic and optical properties to optimize solar spectrum absorption and energy level alignment within the solar cell.

Furthermore, the two 2-ethylhexyl side chains at the 9-position of the fluorene unit are essential for ensuring the solubility of the resulting polymers in common organic solvents. This high solubility is a prerequisite for the solution-based fabrication techniques, such as spin-coating and printing, that are central to the low-cost manufacturing of organic solar cells.

Application Notes

A prominent example of a high-performance polymer synthesized using this compound is Poly[2,7-(9,9-bis(2-ethylhexyl)fluorene)-alt-5,5-(4,7-di-2-thienyl-2,1,3-benzothiadiazole)] (PFTBT) . In this alternating copolymer, the electron-rich fluorene units are combined with the electron-deficient dithienylbenzothiadiazole (DTBT) units. This donor-acceptor architecture leads to a low bandgap polymer that can absorb a broader range of the solar spectrum. When blended with a fullerene derivative such as[1][1]-phenyl-C71-butyric acid methyl ester (PC71BM) as the electron acceptor, PFTBT-based organic solar cells have demonstrated impressive power conversion efficiencies.

The performance of such devices is critically dependent on the nanoscale morphology of the active layer blend, the thickness of the various layers in the device, and the processing conditions. The following sections provide detailed protocols for the synthesis of a fluorene-based copolymer and the fabrication of a corresponding organic solar cell device.

Experimental Protocols

Synthesis of Poly[2,7-(9,9-bis(2-ethylhexyl)fluorene)-alt-5,5-(4,7-di-2-thienyl-2,1,3-benzothiadiazole)] (PFTBT) via Suzuki Coupling

This protocol describes a typical Suzuki polycondensation reaction for the synthesis of a fluorene-benzothiadiazole copolymer.

Materials:

-

This compound

-

4,7-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-2,1,3-benzothiadiazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Aliquat® 336 (phase transfer catalyst)

-

Toluene (anhydrous)

-

2 M Potassium carbonate (K₂CO₃) aqueous solution (degassed)

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

Procedure:

-

In a Schlenk flask, add this compound (1.0 mmol), 4,7-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-2,1,3-benzothiadiazole (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tolyl)₃ (0.06 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (10 mL) and the degassed 2 M K₂CO₃ solution (5 mL) via syringe.

-

Add a few drops of Aliquat® 336.

-

Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.

-

Cool the mixture to room temperature and pour it into methanol (200 mL) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform.

-

The desired polymer is in the chloroform fraction.

-

Concentrate the chloroform solution and precipitate the polymer again in methanol.

-

Filter and dry the final polymer under vacuum.

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a conventional architecture organic solar cell.

Device Structure: ITO / PEDOT:PSS / PFTBT:PC71BM / Ca / Al

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

PFTBT (synthesized as described above)

-

Chlorobenzene (anhydrous)

-

Calcium (Ca)

-

Aluminum (Al)

Procedure:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO surface at 4000 rpm for 40 seconds.

-

Anneal the PEDOT:PSS layer at 140 °C for 10 minutes in a nitrogen-filled glovebox.

-

Prepare the active layer solution by dissolving PFTBT and PC71BM in a 1:3 weight ratio in chlorobenzene to a total concentration of 20 mg/mL. Stir the solution overnight at 60 °C in the glovebox.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer at 800 rpm for 60 seconds. This should result in a film thickness of approximately 100 nm.

-

Transfer the substrates to a thermal evaporator.

-

Deposit a 20 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) through a shadow mask to define the device area. The deposition rate should be approximately 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al.

-

Encapsulate the devices to prevent degradation from air and moisture.

Data Presentation

The performance of organic solar cells based on fluorene-copolymers can vary depending on the specific co-monomer, device architecture, and processing conditions. The following table summarizes typical performance parameters for an organic solar cell fabricated with a PFTBT donor polymer and a PC71BM acceptor.

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PFTBT | PC71BM | ~5.5 | ~0.85 | ~10.5 | ~62 |

Note: These values are representative and can be influenced by optimization of the device fabrication process.

References

Application Notes and Protocols for the Synthesis of Blue Light-Emitting Polymers from Dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of blue light-emitting polyfluorene derivatives, a critical class of materials in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The facile substitution at the C-9 position of the fluorene monomer allows for fine-tuning of the polymer's physical and photophysical properties, making them highly versatile.[1][2]

Introduction

Polyfluorenes are a prominent class of conjugated polymers known for their efficient blue photoluminescence, high thermal stability, and good charge transport properties.[1][3][4] These characteristics make them ideal candidates for the emissive layer in OLEDs, polymer solar cells, and fluorescent sensors. The synthesis of these polymers is primarily achieved through two main cross-coupling polymerization methods: Yamamoto coupling of dibromofluorene monomers and Suzuki coupling of a dibromofluorene with a diboronic acid or ester comonomer.[5][6][7] This document outlines the synthesis of a homopolymer, poly(9,9-dihexylfluorene) (PDHF), via Yamamoto polymerization, and a generic protocol for the synthesis of polyfluorene copolymers via Suzuki polymerization.

Data Presentation

The following tables summarize the key photophysical and physical properties of representative blue light-emitting polyfluorenes synthesized from dibromofluorene derivatives.

Table 1: Photophysical Properties of Selected Polyfluorenes

| Polymer Name | Abbreviation | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Reference |

| poly[9,9-(di-hexyl)fluorene] | PDHF | ~350 nm (in CHCl₃) | ~440 nm (in CHCl₃) | Not Specified | [1] |

| poly(9,9-dioctylfluorene) | PFO | ~388 nm (in THF) | ~410 nm | up to 0.87 | [2][8] |

| PF-G1 (dendronized) | - | 388-392 nm (in THF) | Not Specified | Not Specified | [2] |

| PF-G2 (dendronized) | - | 388-392 nm (in THF) | Not Specified | Not Specified | [2] |

| PF-G3 (dendronized) | - | 380 nm (in THF) | Not Specified | Not Specified | [2] |

| poly[2,7-(9,9-dihexylfluorene)-co-alt-p-phenylene] | P2 | Not Specified | Not Specified | High | [9] |

Table 2: Physical and Thermal Properties of Selected Polyfluorenes

| Polymer Name | Abbreviation | Molecular Weight (Mw) | Polydispersity Index (PDI) | Decomposition Temp. (Td) | Reference |

| poly[9,9-(di-hexyl)fluorene] | PDHF | High (not specified) | Not Specified | > 300 °C | [1] |

| P1 | HTMA-PFBT | 12,779 g/mol | 2.8 | Not Specified | [10] |

| Poly(9,9-dioctylfluorene) | PF | 8.3 kDa | 2.1 | Not Specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of 2,7-dibromo-9,9-dihexylfluorene Monomer

This protocol describes the synthesis of the monomer required for the subsequent polymerization reactions.

Materials:

-

2,7-dibromofluorene

-

Dimethyl sulfoxide (DMSO)

-

Benzyltriethylammonium chloride (phase transfer catalyst)

-

50 wt% Sodium hydroxide (NaOH) solution

-

n-hexyl bromide

-

Ethanol

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

In a three-neck 500 ml flask, dissolve 9.72 g (0.03 mole) of 2,7-dibromofluorene in 50 ml of DMSO.

-

Degas the solution for 15 minutes in an ultrasonic bath.

-

Under a nitrogen atmosphere, add 2.5 g (1.097 mole) of benzyltriethylammonium chloride in 60 ml of 50 wt% NaOH solution to the reaction mixture.

-

Stir the mixture vigorously for two hours.

-

Add 27.2 g (0.165 mole) of n-hexyl bromide to the reaction mixture.

-

After the reaction is complete, evaporate the solvent from the filtrate using a vacuum rotary evaporator.

-

Crystallize the residue from ethanol to obtain white crystals.

-

Recrystallize the product twice and then dry over anhydrous MgSO₄.

-

Dry the monomer in a vacuum for 24 hours at 40°C. A typical yield is around 70%.[1]

Protocol 2: Synthesis of poly[9,9-(di-hexyl)fluorene] (PDHF) via Yamamoto Polymerization

This protocol details the Ni(0)-mediated reductive polymerization of the dibromofluorene monomer.[1]

Materials:

-

2,7-dibromo-9,9-dihexylfluorene

-

Nickel(II) chloride (NiCl₂)

-

2,2'-bipyridine

-

Triphenylphosphine (TPP)

-

Zinc (Zn) powder

-

Dry Dimethylacetamide (DMAc)

-

Dry Toluene

-

Chloroform

-

Acetone

Procedure:

-

To a reaction flask under an argon atmosphere, add NiCl₂, 2,2'-bipyridine, TPP, and an excess of Zn powder.

-

Add a degassed solution of 3.27 g (6.65 mmol) of 2,7-dibromo-9,9-dihexylfluorene in 10 ml of dry DMAc to the reaction mixture via a syringe.

-

Allow the polymerization to proceed for 4.5 hours at 90°C with continuous stirring.

-

Add 10 ml of dry toluene to the reaction mixture and continue stirring and heating at 90°C.

-

Add another 10 ml of toluene after 6.5 hours and a subsequent 10 ml after 7.3 hours.

-

Continue heating and stirring for an additional 3.5 hours after the last addition of toluene.

-

Pour the reaction mixture into 150 ml of chloroform and filter.

-

Remove the chloroform from the filtrate using a rotary evaporator.

-

Stir the residue with acetone to precipitate the polymer.

-

Collect the bright yellow granules and dry them in a vacuum oven at 70°C for 18 hours.

-

For further purification, dissolve the crude polymer in chloroform and reprecipitate it.

-

Use Soxhlet extraction with chloroform to remove residual impurities.

-

Finally, dry the polymer under vacuum. A typical yield is around 70%.[1]

Protocol 3: General Protocol for Suzuki Polymerization of Dibromofluorene Derivatives

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a dibromofluorene with a diboronic acid or ester comonomer.[4][9]

Materials:

-

9,9-disubstituted-2,7-dibromofluorene monomer

-

Aryl-diboronic acid or diboronic acid pinacol ester comonomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/water, THF/water)

-

Phase transfer catalyst (optional, e.g., Aliquat 336)

Procedure:

-

In a Schlenk flask, combine the 9,9-disubstituted-2,7-dibromofluorene (1 equivalent), the aryl-diboronic acid or ester comonomer (1 equivalent), the palladium catalyst (e.g., 1-2 mol%), and the base (e.g., 2-4 equivalents).

-

Add the solvent system (e.g., a 2:1 mixture of toluene and 2M aqueous K₂CO₃).

-

Degas the mixture by bubbling with argon or nitrogen for at least 30 minutes.

-

Heat the reaction mixture to a specified temperature (typically 80-100°C) and stir vigorously under an inert atmosphere for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into a vigorously stirred precipitating solvent such as methanol or acetone.

-

Collect the precipitated polymer by filtration.

-

Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform or THF) and reprecipitating it into a non-solvent.

-

Further purification can be achieved by Soxhlet extraction with different solvents (e.g., acetone, hexane, and finally chloroform) to remove oligomers and catalyst residues.

-

Dry the final polymer product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and the general workflow for the synthesis of blue light-emitting polymers.

Caption: Key chemical structures in polyfluorene synthesis.

Caption: General workflow for polymer synthesis and characterization.

References

- 1. iitk.ac.in [iitk.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Polyfluorene - Wikipedia [en.wikipedia.org]

- 6. Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Studies of Yamamoto and Suzuki polymerizations of dibromofluorenes. Synthesis and spectroscopy of fluorene macrocycles and copolymers - ProQuest [proquest.com]